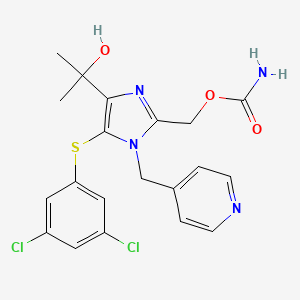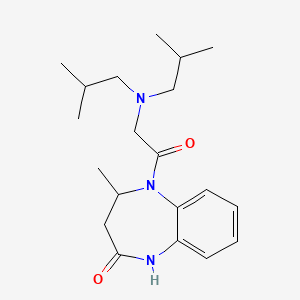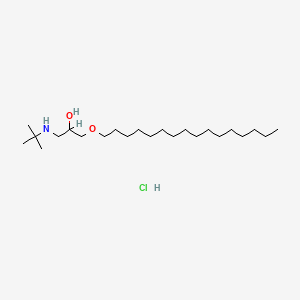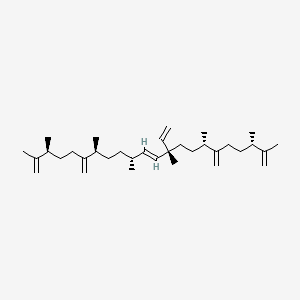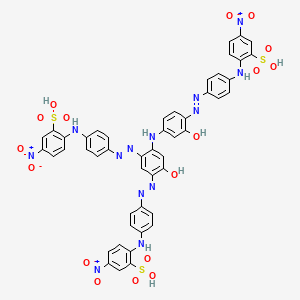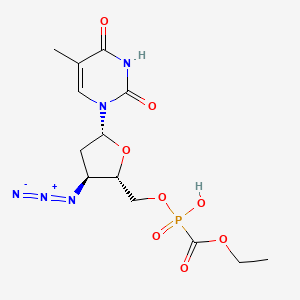
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (ethoxycarbonyl)phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside found in DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) typically involves the following steps:
Azidation: Thymidine undergoes azidation at the 3’ position to introduce the azido group.
Phosphorylation: The 5’ hydroxyl group of the azido-thymidine is then phosphorylated using ethoxycarbonyl phosphonic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Major Products Formed
Substitution Reactions: Products typically include substituted thymidine derivatives.
Reduction Reactions: The major product is the corresponding amine derivative of thymidine.
科学研究应用
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) has several applications in scientific research:
Antiviral Research: It is studied for its potential use in antiviral therapies, particularly against retroviruses.
Molecular Biology: Used as a tool in molecular biology for studying DNA synthesis and repair mechanisms.
Chemical Biology: Employed in the synthesis of modified nucleotides for various biochemical assays.
作用机制
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral DNA polymerases and other enzymes involved in DNA synthesis .
相似化合物的比较
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with an azido group at the 3’ position, used as an antiretroviral drug.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Stavudine (d4T): A thymidine analog used in antiretroviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ethoxycarbonyl phosphonate group provides additional stability and specificity in biochemical assays compared to other nucleoside analogs .
属性
CAS 编号 |
131219-88-0 |
|---|---|
分子式 |
C13H18N5O8P |
分子量 |
403.28 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18N5O8P/c1-3-24-13(21)27(22,23)25-6-9-8(16-17-14)4-10(26-9)18-5-7(2)11(19)15-12(18)20/h5,8-10H,3-4,6H2,1-2H3,(H,22,23)(H,15,19,20)/t8-,9+,10+/m0/s1 |
InChI 键 |
NPDSNLHXQQPEFI-IVZWLZJFSA-N |
手性 SMILES |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
规范 SMILES |
CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


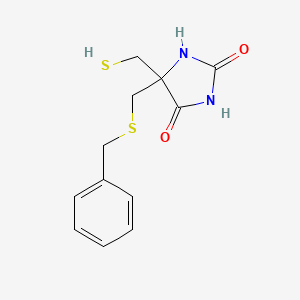
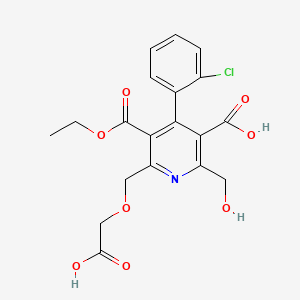


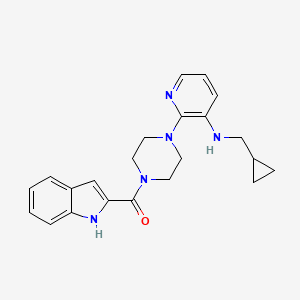
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)

